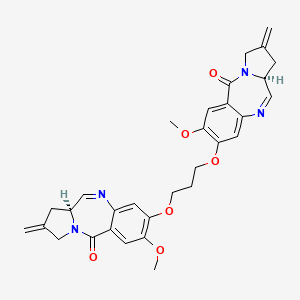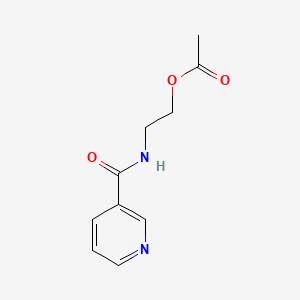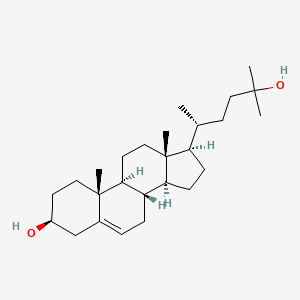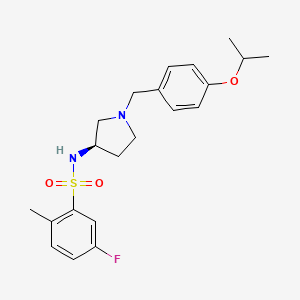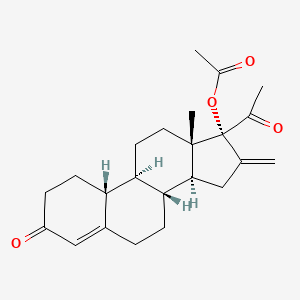
Nestoron
Overview
Description
Segesterone acetate, also known by its trade names Nestorone, Elcometrine, and Annovera, is a synthetic progestin used primarily in birth control and the treatment of endometriosis . It is a 19-norprogesterone derivative with high progestational activity and no androgenic, glucocorticoid, or anabolic effects . This compound is not orally active and is typically administered via subcutaneous implants, vaginal rings, or transdermal patches .
Mechanism of Action
Target of Action
Nestorone, also known as Nestoron or Segesterone acetate (SA), is a synthetic progestin . Its primary target is the progesterone receptor (PR) . The PR is a protein found inside cells that binds to the hormone progesterone and mediates its effects .
Mode of Action
Nestorone acts as an agonist of the progesterone receptor . This means it binds to the receptor and activates it, mimicking the action of natural progesterone . In receptor transactivation experiments, Nestorone displayed greater potency than progesterone to transactivate the human progesterone receptor . This was confirmed by docking experiments where Nestorone adopts the same docking position within the PR ligand-binding domain (LBD) as progesterone and forms additional stabilizing contacts .
Biochemical Pathways
Nestorone exerts potent progestational and antiestrogenic actions on the uterus . Because progesterone acts in the brain by both PR binding and indirectly via binding of the metabolite allopregnanolone to γ-aminobutyric acid type A receptor (GABA A R), it was investigated if Nestorone is metabolized to 3 α, 5 α -tetrahydronestorone (3 α, 5 α -THNES) in the brain and if this metabolite could interact with GABA A R .
Pharmacokinetics
The oral bioavailability of Nestorone has been reported to be only 10% . It has also been reported that the medication is more than 100-fold as potent when delivered via subcutaneous implant relative to oral administration .
Result of Action
Nestorone has been evaluated as a contraceptive agent and is also being considered as a potential progestin for use in hormone replacement therapy . It may possess neuroprotective and myelin regenerative potential as added health benefits . Nestorone lowers sperm production typically to less than 1 million sperm per milliliter, compared to the typical 15 to 200 million sperm per milliliter in a healthy male . Nestorone also inhibits ovulation .
Biochemical Analysis
Biochemical Properties
Nestoron displays greater potency than progesterone to transactivate the human progesterone receptor (PR) . This was confirmed by docking experiments where this compound adopts the same docking position within the PR ligand-binding domain (LBD) as progesterone . It forms additional stabilizing contacts between 17 α -acetoxy and 16-methylene groups and PR LBD, supporting its higher potency than progesterone .
Cellular Effects
This compound exerts potent progestational and antiestrogenic actions on the uterus and does not interact with estrogen or androgen receptors . It is suggested that the neuroprotective and myelin regenerative effects of this compound are mediated via PR binding and not via its interaction with the GABA A R .
Molecular Mechanism
This compound’s mechanism of action is primarily through its interaction with the progesterone receptor (PR). It has a higher affinity for the PR compared to progesterone . It does not bind significantly to the androgen receptor, estrogen receptor, or mineralocorticoid receptor .
Metabolic Pathways
This compound is metabolized to 3 α, 5 α -tetrahydronestorone (3 α, 5 α -THNES) in the brain . This metabolite exhibited only limited activity to enhance GABA A R-evoked responses .
Preparation Methods
Synthetic Routes and Reaction Conditions: Segesterone acetate is synthesized through a series of chemical reactions starting from 19-norprogesterone. . The reaction conditions typically involve the use of strong bases and acetylating agents under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of segesterone acetate involves large-scale chemical synthesis using similar reaction pathways as in laboratory synthesis. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Segesterone acetate undergoes several types of chemical reactions, including:
Hydroxylation: Catalyzed by cytochrome P450 enzymes, particularly CYP3A4.
Reduction: Involving 5α-reductase.
Substitution: Acetylation of the 17-hydroxy group.
Common Reagents and Conditions:
Hydroxylation: Requires cytochrome P450 enzymes and molecular oxygen.
Reduction: Utilizes 5α-reductase and NADPH as a cofactor.
Substitution: Involves acetic anhydride or acetyl chloride in the presence of a base.
Major Products: The major products formed from these reactions include hydroxylated metabolites and reduced derivatives, which are further metabolized and excreted from the body .
Scientific Research Applications
Segesterone acetate has a wide range of scientific research applications:
Comparison with Similar Compounds
Levonorgestrel: Another synthetic progestin used in contraceptives.
Medroxyprogesterone acetate: Used in contraceptives and hormone replacement therapy.
Norethindrone: A synthetic progestin used in oral contraceptives.
Comparison: Segesterone acetate is unique in its high progestational activity and lack of androgenic, glucocorticoid, or anabolic effects . Unlike levonorgestrel and norethindrone, it is not orally active and must be administered via non-oral routes . Its selective binding to the progesterone receptor and minimal activity at other hormone receptors make it a highly targeted and effective progestin .
Properties
IUPAC Name |
(17-acetyl-13-methyl-16-methylidene-3-oxo-2,6,7,8,9,10,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl) acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O4/c1-13-11-21-20-7-5-16-12-17(26)6-8-18(16)19(20)9-10-22(21,4)23(13,14(2)24)27-15(3)25/h12,18-21H,1,5-11H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKFBRGLGTWAVLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(C(=C)CC2C1(CCC3C2CCC4=CC(=O)CCC34)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7759-35-5 | |
| Record name | [(8R,9S,10R,13S,14S,17R)-17-acetyl-13-methyl-16-methylidene-3-oxo-2,6,7,8,9,10,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Nestorone primarily exerts its effects by binding to and activating the progesterone receptor (PR). [, , , ] This activation triggers a cascade of downstream events, including modulation of gene expression, influencing various cellular processes like proliferation, differentiation, and myelination. [, , , , ]
A: Unlike some other progestins, Nestorone exhibits high selectivity for the progesterone receptor and demonstrates negligible binding to the androgen receptor. [, , ] This selectivity minimizes potential androgenic side effects often associated with other progestins. [, , ]
A: While progesterone can be metabolized to allopregnanolone, which interacts with GABA receptors, Nestorone's primary metabolite, 3α,5α-Tetrahydronestorone, exhibits limited activity at GABA receptors. [] This suggests that Nestorone's neuroprotective and myelin regenerative effects are primarily mediated through PR activation rather than GABA receptor modulation. []
A: Nestorone has the molecular formula C23H30O4 and a molecular weight of 370.48 g/mol. [, ]
A: While the provided research papers don't delve into detailed spectroscopic analysis, high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a commonly employed method for Nestorone quantification. []
A: Yes, molecular docking simulations have provided insights into Nestorone's interactions with the progesterone receptor ligand-binding domain. [] These simulations reveal that Nestorone forms additional stabilizing contacts with the receptor compared to progesterone, explaining its higher potency. []
A: Research indicates that the 17α-acetoxy and 16-methylene groups of Nestorone contribute significantly to its potent binding to the progesterone receptor. [] Studies with a 13-ethyl Nestorone analog showed comparable potency, suggesting that modifications at this position can be tolerated. []
A: Nestorone is orally inactive due to rapid first-pass metabolism but demonstrates good stability when administered via parenteral routes. [, , ] This has led to its development as subdermal implants, vaginal rings, and transdermal gels for sustained release and improved bioavailability. [, , , , , ]
A: Nestorone exhibits rapid absorption after parenteral administration, reaching peak serum concentrations within hours. [, ] It undergoes extensive hepatic metabolism, resulting in inactive metabolites primarily excreted in the urine. [, ]
A: Nestorone's rapid absorption and sustained release from implants and other delivery systems achieve effective serum concentrations for suppressing ovulation. [, , , ] Its short half-life allows for rapid return to fertility upon discontinuation. [, , ]
A: Organotypic cultures of cerebellar slices and human neural stem cell cultures have been employed to investigate Nestorone's promyelinating and neuroprotective properties. [, , ] These studies have demonstrated its ability to promote myelin formation, enhance oligodendrocyte progenitor cell recruitment, and improve cell survival. [, , ]
A: Animal models of demyelination, including cuprizone-induced demyelination and experimental autoimmune encephalomyelitis (EAE), have been instrumental in demonstrating Nestorone's therapeutic potential. [, , , , ] These studies show that Nestorone promotes remyelination, reduces neuroinflammation, and improves functional recovery. [, , , , ]
A: Yes, numerous clinical trials have investigated Nestorone's safety and efficacy for contraception, endometriosis treatment, and hormone replacement therapy. [, , , , , , ] These trials have demonstrated its effectiveness in preventing pregnancy, managing endometriosis symptoms, and alleviating menopausal symptoms. [, , , , , , ]
A: Nestorone is delivered through various routes like subdermal implants, vaginal rings, and transdermal gels. [, , , , , ] These systems enable sustained drug release and improve bioavailability.
A: High-performance liquid chromatography (HPLC) coupled with UV detection is a widely employed technique for quantifying Nestorone in biological samples. []
A: Nestorone demonstrates good solubility in silicone elastomer, a material used in vaginal ring formulations. [] This property facilitates its sustained release from the matrix.
A: Yes, several other progestins, such as levonorgestrel, etonogestrel, and nomegestrol acetate, are used in contraceptive formulations. [, , , , , , ] The choice of progestin depends on factors like delivery route, desired duration of action, and individual patient characteristics. [, , , ]
A: Initially investigated for its contraceptive potential, Nestorone research has expanded to explore its applications in managing endometriosis, hormone replacement therapy, and neuroprotection. [, , , , , , , , , , , , , ] This highlights its versatility and evolving therapeutic potential beyond contraception.
A: Nestorone research bridges endocrinology, neurology, and pharmaceutical sciences. [, , , , , , , ] Its development as a contraceptive and its potential in treating neurological disorders showcase the interdisciplinary nature of its applications. [, , , , , , , , , , , , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



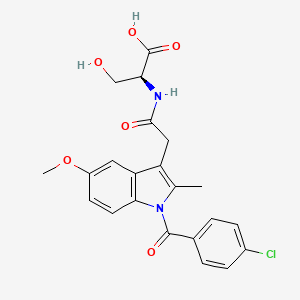

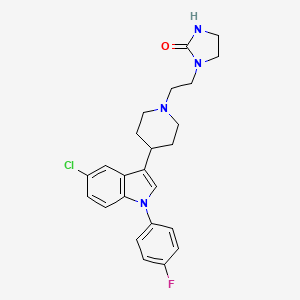

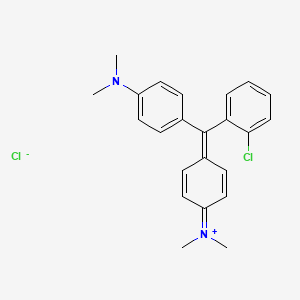

![4-(2-aminopropanoylamino)-N-[1-[5-[3,4-dihydroxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B1681645.png)
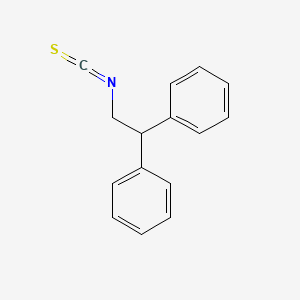
![[(2S)-2-amino-2-(hydroxymethyl)-4-(4-octylphenyl)butyl] dihydrogen phosphate](/img/structure/B1681648.png)
